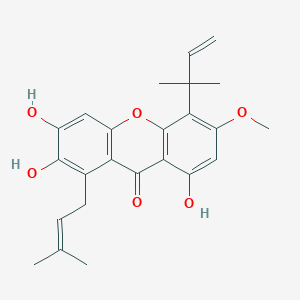

cudraxanthone D

説明

Synthesis Analysis

The synthesis of cudraxanthones, including cudraxanthone D, typically involves complex organic reactions that aim to introduce isoprenyl groups into the xanthone core structure. A study highlighted the total synthesis of a related compound, cudratricusxanthone B, through a linear sequence of reactions starting from commercially available 2,4-dihydroxybenzoic acid, which could provide insights into the synthesis strategies applicable to this compound. Key reactions in the synthesis process include Claisen rearrangement and demethylation, laying the foundation for further pharmacological studies of these natural compounds (Zhou, Hou, & Wang, 2018).

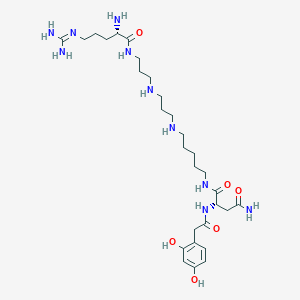

Molecular Structure Analysis

The molecular structure of this compound, like other xanthones, is characterized by a tricyclic core comprising two benzene rings and a pyran ring. The isoprenylated derivatives, including this compound, feature prenyl groups attached to this core, which significantly influence their biological activity and solubility. Spectral and chemical evidence has been used to elucidate the structures of similar compounds, providing a basis for understanding this compound's structure. For example, the structures of cudraxanthones H, I, J, and K were determined based on chemical and spectral evidence, highlighting the approach for structural analysis of such compounds (Hano, Matsumoto, Sun, & Nomura, 1990).

科学的研究の応用

乾癬の治療

cudraxanthone Dは、慢性炎症性皮膚疾患である乾癬の治療に効果的であることが明らかになっています。 . ある研究では、イミキモド (IMQ) 誘発マウスモデルと腫瘍壊死因子 (TNF)-α/インターフェロン (IFN)-γ 活性化ケラチノサイトに用いられました。 . マウスにthis compoundを経口投与したところ、皮膚の厚さや乾癬面積重症度指数 (PASI) スコア、IMQ 誘発皮膚における好中球の浸潤などの乾癬の特徴が軽減されました。 .

炎症シグナル伝達経路の阻害

This compoundは、炎症シグナル伝達経路を阻害することが示されています。 . 上記のと同じ研究では、this compoundが、血清中のTNF-α、免疫グロブリンG2a、ミエロペルオキシダーゼのレベルと、脾臓細胞におけるTh1/Th17細胞の発現を抑制することがわかりました。 . <a data-citationid="94002cad-9b46-38a3-6397-3977f32f5c9e-28-group" h="ID=SERP,5015.1" href="https://www.mdpi.com/1420-3049/26

作用機序

Target of Action

Cudraxanthone D (CD) is a natural xanthone extracted from the roots of the Cudrania tricuspidata Bureau . It has been identified to primarily target tumor necrosis factor (TNF)-α/interferon (IFN)-γ-activated keratinocytes . These keratinocytes play a crucial role in the pathogenesis of psoriasis, a chronic inflammatory skin disease . CD also targets Influenza Neuraminidase (Influ NA) .

Mode of Action

CD interacts with its targets by inhibiting the inflammatory signaling pathways . In TNF-α/IFN-γ-activated keratinocytes, CD reduces the expressions of CCL17, IL-1β, IL-6, and IL-8 by inhibiting the phosphorylation of STAT1 and the nuclear translocation of NF-kB . This interaction results in reduced psoriatic characteristics, such as skin thickness and Psoriasis Area Severity Index score .

Biochemical Pathways

The primary biochemical pathways affected by CD are the inflammatory signaling pathways . CD inhibits the serum levels of TNF-α, immunoglobulin G2a, and myeloperoxidase, and the expression of Th1/Th17 cells in splenocytes . This inhibition results in reduced inflammation and alleviation of psoriasis symptoms .

Result of Action

The molecular and cellular effects of CD’s action include reduced psoriatic characteristics, such as skin thickness and Psoriasis Area Severity Index score . It also results in the inhibition of neutrophil infiltration in IMQ-induced skin . On a molecular level, CD reduces the expressions of CCL17, IL-1β, IL-6, and IL-8 in TNF-α/IFN-γ-activated keratinocytes .

特性

IUPAC Name |

2,3,8-trihydroxy-6-methoxy-5-(2-methylbut-3-en-2-yl)-1-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O6/c1-7-24(4,5)20-17(29-6)10-14(25)19-22(28)18-13(9-8-12(2)3)21(27)15(26)11-16(18)30-23(19)20/h7-8,10-11,25-27H,1,9H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIGEZZURHDEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)OC)C(C)(C)C=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

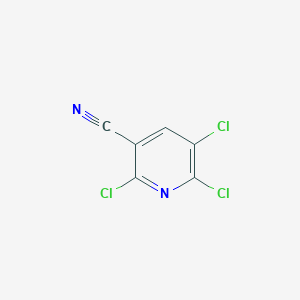

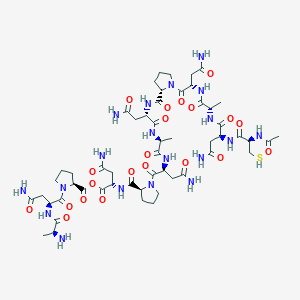

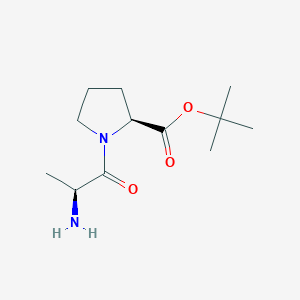

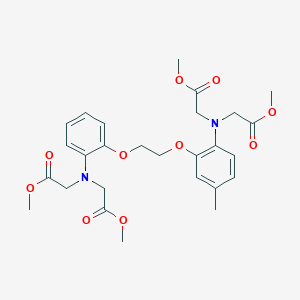

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

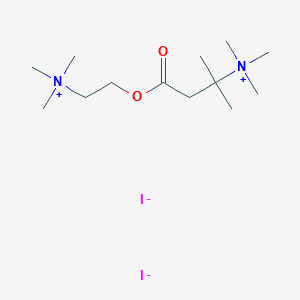

Feasible Synthetic Routes

Q & A

Q1: What is known about the mechanism of action of Cudraxanthone D in cancer cells?

A1: Research suggests that this compound inhibits the epithelial-mesenchymal transition (EMT), a process implicated in cancer metastasis, by suppressing autophagy in oral squamous cell carcinoma (OSCC) cells. [] This effect on autophagy has been linked to reduced cell viability, migration, and invasion in OSCC cell lines. []

Q2: How does this compound influence the inflammatory response in skin cells, particularly in the context of psoriasis?

A2: this compound has shown promising results in an imiquimod-induced mouse model of psoriasis. Oral administration of the compound reduced psoriatic characteristics like skin thickness and inflammatory cell infiltration. [] This effect is attributed to the inhibition of inflammatory signaling pathways, including the reduction of TNF-α, IL-1β, IL-6, and IL-8 expression in keratinocytes. []

Q3: What are the sources and methods for isolating this compound?

A3: this compound was originally isolated from the root bark of Cudrania tricuspidata, a plant used in traditional medicine. [, ] Extraction is typically performed using solvents like n-hexane or benzene, followed by purification techniques. [] A recent study also reported its isolation from the leaves of Morus yunnanensis. []

Q4: Are there established analytical methods for quantifying this compound in plant materials?

A4: Yes, a high-performance liquid chromatography (HPLC) method with diode array detection has been developed and validated for quantifying this compound in the roots of Cudrania tricuspidata. [] This method demonstrates good linearity, precision, and specificity, making it suitable for analyzing the compound in plant extracts. []

Q5: Are there any known structural analogs of this compound, and what is their significance?

A5: Yes, other isoprenylated xanthones, such as Cudraxanthones A, B, and C, have been isolated from the same source as this compound (Cudrania tricuspidata). [] Studying these structural analogs can provide valuable insights into the structure-activity relationship (SAR) of this class of compounds, potentially leading to the development of more potent or selective derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)

![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)